1-Ethylguanidine sulfate

CAS No.:

Cat. No.: VC2499893

Molecular Formula: C6H20N6O4S

Molecular Weight: 272.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H20N6O4S |

|---|---|

| Molecular Weight | 272.33 g/mol |

| IUPAC Name | 2-ethylguanidine;sulfuric acid |

| Standard InChI | InChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4) |

| Standard InChI Key | UKQVDMIAGTYDFN-UHFFFAOYSA-N |

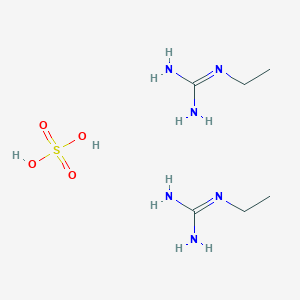

| Canonical SMILES | CCN=C(N)N.CCN=C(N)N.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

1-Ethylguanidine sulfate is a nitrogen-containing organic compound that features an ethyl-substituted variant of guanidine. The compound is identified by the CAS number 3482-86-8 and has a molecular weight of 272.33 g/mol. Its molecular formula is represented as C6H20N6O4S or alternatively as C6H18N6 · H2SO4, indicating that it consists of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure features a guanidine core with an ethyl group substitution, forming a salt with sulfuric acid. The compound's systematic name reflects its chemical composition: the prefix "1-ethyl" indicates the position of the ethyl group on the guanidine base structure, while "sulfate" identifies the counter ion.

The following table summarizes the key physical and chemical properties of 1-Ethylguanidine sulfate:

Synthesis and Preparation Methods

1-Ethylguanidine sulfate can be synthesized through several methods, primarily involving the reaction of guanidine with ethylating agents. The synthesis typically involves careful control of reaction conditions to ensure high yield and purity of the final product. Though specific reaction conditions such as temperature and time can vary based on the desired outcome, the general approach involves the ethylation of guanidine followed by salt formation with sulfuric acid.

The preparation of this compound requires precision in laboratory techniques, as the hygroscopic nature of the product necessitates careful handling and storage conditions. The synthetic routes to 1-Ethylguanidine sulfate are significant in organic chemistry education and research, demonstrating important principles of substitution reactions and salt formation.

Chemical Reactivity and Functional Properties

The chemical behavior of 1-Ethylguanidine sulfate is largely determined by its functional groups and molecular architecture. It exhibits several important reactive properties that contribute to its utility in chemical research:

Nucleophilic Properties

1-Ethylguanidine sulfate acts as a nucleophile, enabling the formation of new covalent bonds with electrophiles. This property is fundamental to its participation in various substitution and addition reactions. The nucleophilic character arises from the electron-rich nitrogen atoms in the guanidine structure, which can donate electron pairs to electron-deficient centers.

Catalytic Activity

The compound functions as a catalyst in organic synthesis, actively promoting the creation of new molecular bonds. This catalytic activity extends its applications beyond serving merely as a reactant, allowing it to facilitate reactions without being consumed in the process. The specific mechanisms of catalysis involve the compound's ability to stabilize transition states or activate substrates through hydrogen bonding or coordination.

Coordination Chemistry

1-Ethylguanidine sulfate serves as a ligand in coordination chemistry, where it can form complexes with metal ions. This property enhances its application in different research fields, particularly in the development of metal-organic frameworks and catalytic systems. The coordination occurs primarily through the nitrogen atoms, which can donate electron pairs to metal centers.

Applications in Scientific Research

1-Ethylguanidine sulfate has found numerous applications across various scientific disciplines, demonstrating its versatility and importance in research settings. Its unique chemical properties make it particularly valuable in several key areas of investigation.

Chemical Synthesis Applications

One of the primary applications of 1-Ethylguanidine sulfate is in chemical synthesis. It serves as a crucial reactant in the preparation of various nitrogen-containing compounds. Specifically, it is used as a reactant in the synthesis of 3-Ethyl-6-methyl-isocytosines, which are important intermediates in pharmaceutical research and development. The compound's nucleophilic properties and ability to participate in substitution reactions make it valuable in constructing complex molecular architectures.

Thermal Analysis Studies

1-Ethylguanidine sulfate is employed in thermal analysis studies, where its thermal decomposition behavior provides insights into reaction mechanisms and material properties. The compound's well-defined melting point and decomposition characteristics (melting at 244°C with decomposition) make it useful as a reference material or subject of investigation in thermal studies.

Organic Catalysis

The compound's catalytic properties extend its utility to organic catalysis, where it facilitates various transformations including condensation reactions, cyclizations, and functional group conversions. Its ability to promote the creation of new molecular bonds while maintaining stability under reaction conditions makes it a valuable catalyst in organic synthesis laboratories.

Preparation of Functional Compounds

1-Ethylguanidine sulfate is highly valued for its role in preparing thiols, amines, and other functional compounds. These derivatives have applications in pharmaceutical intermediates, agrochemicals, and materials science. The compound's reactivity profile allows for selective transformations leading to structurally diverse products.

| Supplier | Product Code/SKU | Purity | Package Size | Lead Time | Shelf Life |

|---|---|---|---|---|---|

| Thermo Scientific Chemicals | FSKB21315 | 98% | Not specified | 28-32 days | 36 months |

| Santa Cruz Biotechnology | sc-222701 | Not specified | 5g | Not specified | Not specified |

| Sigma-Aldrich | 275557 | 98% | Not specified | Not specified | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume